molecular formula C9H16Cl2N2 B1519548 2-(aminomethyl)-N,N-dimethylaniline dihydrochloride CAS No. 1221725-71-8

2-(aminomethyl)-N,N-dimethylaniline dihydrochloride

Cat. No. B1519548
CAS RN: 1221725-71-8
M. Wt: 223.14 g/mol
InChI Key: JRLIYZVHTDXITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(aminomethyl)benzimidazole dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N3 . It is typically available in the form of crystals or powder .


Synthesis Analysis

This compound has been used in the synthesis of N-(benzimidazol-2-ylmethyl)iminodiacetic acid .


Molecular Structure Analysis

The InChI Key for this compound is HAEYZZSSSUIZAN-UHFFFAOYSA-N . The SMILES representation is Cl.Cl.NCC1=NC2=CC=CC=C2N1 .


Physical And Chemical Properties Analysis

This compound appears as white to cream to pink to blue to gray crystals or powder . The water content (Karl Fischer Titration) is between 3.5-11.5% . The assay (Non-aqueous acid-base Titration) is between 96.0 to 104.0% .

Scientific Research Applications

Synthesis and Characterization of DNA Adducts

Synthesis, Characterization, and DNA Adduct Formation

Research involving 2,6-dimethylaniline, a structurally related compound, highlights its role in the formation of DNA adducts. This study demonstrates the compound's ability to form unique DNA adduct patterns, offering insights into its interactions at the molecular level and potential implications for understanding carcinogenicity in humans (Gonçalves, Beland, & Marques, 2001).

Reactivity Patterns in Chemical Synthesis

Understanding Reactivity Patterns

Investigations into the reactivity of dialkylaniline radical cations, which are relevant to understanding the chemical behavior of 2-(aminomethyl)-N,N-dimethylaniline derivatives, have been conducted. These studies explore how these compounds interact with various agents, offering valuable knowledge for synthetic applications in organic chemistry (Kirchgessner, Sreenath, & Gopidas, 2006).

Catalytic Systems and Chemical Transformations

Catalyst Development for Cross-Coupling Reactions

Research on catalyst systems utilizing 2-(di-tert-butylphosphino)-N,N-dimethylaniline showcases its significance in facilitating cross-coupling reactions. These findings are instrumental in the development of new methodologies for synthesizing complex molecules, highlighting the versatility of N,N-dimethylaniline derivatives in catalysis (Lundgren, Sappong-Kumankumah, & Stradiotto, 2010).

Environmental Applications

Chemical Oxidation in Environmental Remediation

The study of 2,6-dimethylaniline degradation via the Fenton process provides insights into the environmental applications of related compounds. This research informs the development of treatment strategies for pollutants, offering a perspective on the role of chemical oxidation in environmental remediation (Masomboon, Ratanatamskul, & Lu, 2009).

Future Directions

Benzimidazole compounds have been used in the development of novel and selective chemosensors . These chemosensors recognize an analyte in a selective manner through changes taking place in fluorescence signals . This suggests potential future directions in the development of novel chemosensors using benzimidazole compounds.

properties

IUPAC Name

2-(aminomethyl)-N,N-dimethylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-11(2)9-6-4-3-5-8(9)7-10;;/h3-6H,7,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLIYZVHTDXITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(aminomethyl)-N,N-dimethylaniline dihydrochloride

CAS RN

1221725-71-8
Record name 2-(aminomethyl)-N,N-dimethylaniline dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(aminomethyl)-N,N-dimethylaniline dihydrochloride
Reactant of Route 2
2-(aminomethyl)-N,N-dimethylaniline dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(aminomethyl)-N,N-dimethylaniline dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(aminomethyl)-N,N-dimethylaniline dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(aminomethyl)-N,N-dimethylaniline dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-(aminomethyl)-N,N-dimethylaniline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.